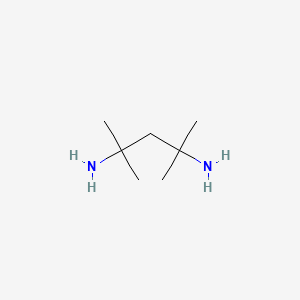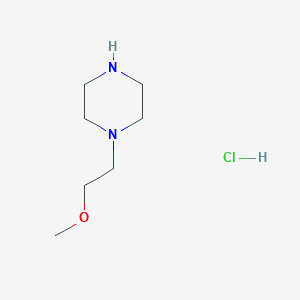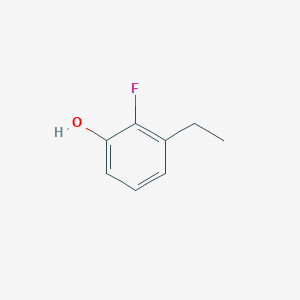
5-Chlor-2-propoxy-pyridin
Übersicht
Beschreibung
5-Chloro-2-propoxypyridine: is an organic compound that belongs to the class of pyridines It is characterized by a chlorine atom at the 5-position and a propoxy group at the 2-position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-propoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Industry: In the agrochemical industry, 5-Chloro-2-propoxypyridine can be used in the synthesis of herbicides, insecticides, and fungicides.
Wirkmechanismus
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the transition metals used in the reaction, such as palladium .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Chloro-2-propoxypyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-propoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may perform optimally under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-propoxypyridine typically involves the reaction of 2-chloropyridine with propanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group. The general reaction scheme is as follows:
2-Chloropyridine+PropanolBase, Reflux5-Chloro-2-propoxypyridine
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-propoxypyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-propoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Propoxy group oxidized products.
Reduction: Piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: Lacks the propoxy group, making it less versatile in certain reactions.
5-Bromo-2-propoxypyridine: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and applications.
2-Propoxypyridine: Lacks the chlorine atom, which can influence its chemical behavior and applications.
Uniqueness: 5-Chloro-2-propoxypyridine is unique due to the presence of both chlorine and propoxy groups, which provide a balance of reactivity and stability. This combination makes it a valuable intermediate in various synthetic pathways and applications.
Eigenschaften
IUPAC Name |
5-chloro-2-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURBXIRDZWJMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1646517.png)

![1-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1646523.png)







